![molecular formula C16H18N6O B607049 Delgocitinib CAS No. 1263774-59-9](/img/structure/B607049.png)
Delgocitinib
Descripción general
Descripción
Delgocitinib is a Janus kinase (JAK) inhibitor developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions . It has been approved in Japan for the treatment of atopic dermatitis .
Synthesis Analysis
The synthesis of Delgocitinib involves a nine-step commercial process. Its chiral spirodiamine core was selectively constructed by an intramolecular SN2 reaction of the suitably designed γ-lactone substrate and a few subsequent steps including a selective γ-lactone ring-opening reaction with potassium phthalimide, hydrazine-free mild dephthaloylation, and one-pot reduction of β- and γ-lactams .
Molecular Structure Analysis
One crystal structure of Delgocitinib in complex with JAK3 (pdb: 7C3N) is available on the protein data bank. Delgocitinib shows one conventional hydrogen bond with Leu905 and an electrostatic interaction (attractive charge) with Asp967 .
Chemical Reactions Analysis
The SNAr reaction of 135 with chloropyrrolopyrimidine 136 followed by hydrogenative removal of the benzyl protecting group provided amine 137 in 92% yield over 2 steps. Finally, amine 137 was acylated with cyanoacetyl pyrazole 138 and recrystallized from n-butanol with 3 wt % BHT to provide Delgocitinib in 86% yield, >99% ee, and >99% de .
Aplicaciones Científicas De Investigación
Treatment of Atopic Dermatitis
Delgocitinib, a Janus kinase (JAK) inhibitor, has been approved in Japan for the treatment of atopic dermatitis . Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritis and symptoms that fluctuate with remissions and relapses . Delgocitinib inhibits all members of the JAK family [JAK1, JAK2, JAK3 and tyrosine kinase 2], which play an important role in mediating the biological effects of several inflammatory cytokines, e.g., IL-4, IL-13, and IL-31, which are elevated in patients with atopic dermatitis .
Treatment of Autoimmune Disorders and Hypersensitivity
Delgocitinib is being developed by Japan Tobacco for the treatment of autoimmune disorders and hypersensitivity, including inflammatory skin conditions . Clinical development of an oral formulation of delgocitinib is also underway in Japan for the treatment of these conditions .
Treatment of Alopecia Areata
Clinical development of the topical formulation of delgocitinib is underway for alopecia areata . Alopecia areata is a condition that causes hair to fall out in small patches, which can be unnoticeable. These patches may connect, however, and then become noticeable.
Treatment of Chronic Hand Eczema
Delgocitinib cream is being tested for its effectiveness at treating chronic hand eczema (CHE) in children aged 12-17 . CHE is a long-term inflammatory skin condition that can cause redness, itching, and dryness of the hands.
Treatment of Discoid Lupus Erythematosus
Discoid lupus erythematosus is a chronic skin condition of sores with inflammation and scarring favoring the face, ears, and scalp and at times on other body areas. The topical formulation of delgocitinib is under clinical development for this condition .
Treatment of Inverse Psoriasis
Inverse psoriasis is a form of psoriasis where the scaly plaques develop in skin fold areas like the axillae, groin and buttock creases and the folds under the breasts. The topical formulation of delgocitinib is under clinical development for this condition .
Mecanismo De Acción
Target of Action
Delgocitinib is a Janus kinase (JAK) inhibitor . The primary targets of Delgocitinib are the members of the JAK family, which include JAK1, JAK2, JAK3, and tyrosine kinase 2 . These kinases play a crucial role in mediating the biological effects of several inflammatory cytokines, such as IL-4, IL-13, and IL-31 .
Mode of Action
Delgocitinib works by blocking the activation of the JAK-STAT signaling pathway , which contributes to the pathogenesis of chronic inflammatory skin diseases . By inhibiting all members of the JAK family, Delgocitinib prevents the activation of these kinases, thereby blocking the signaling pathway .
Biochemical Pathways
The JAK-STAT pathway is a critical intracellular signal transduction pathway involved in cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting the JAK family members, Delgocitinib disrupts this pathway, leading to a reduction in the biological effects of inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of Delgocitinib have been studied in clinical trials. Following intravenous administration of radiolabelled Delgocitinib in rats, 45.6% of administered radioactivity is excreted in the urine and 57.1% is excreted in the feces by 168 hours . In dogs, after intravenous administration of radiolabelled Delgocitinib, 68.6% of the radioactivity dose is excreted in the urine and 27.5% is excreted in the feces by 168 hours .
Result of Action
The inhibition of the JAK-STAT pathway by Delgocitinib leads to a reduction in the biological effects of inflammatory cytokines . This results in a decrease in inflammation and an improvement in symptoms in conditions such as atopic dermatitis . Clinical trials have shown that Delgocitinib is effective in treating atopic dermatitis and is well-tolerated by patients .
Action Environment
The efficacy and safety of Delgocitinib can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., cream or oral) can affect its action . Additionally, the specific condition being treated (e.g., atopic dermatitis, chronic hand eczema) and the patient’s individual characteristics can also impact the drug’s efficacy and safety
Safety and Hazards
Delgocitinib has several safety precautions associated with it. It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .
Direcciones Futuras
Delgocitinib, the first topical JAK inhibitor to be approved for atopic dermatitis, has shown promise in its preclinical pharmacology, pharmacokinetics, metabolism, and safety. Existing clinical trials and future directions are positive . It is also under investigation in clinical trial NCT03683719 for the treatment of chronic hand eczema .
Propiedades
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delgocitinib | |
CAS RN |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.